molecular formula C26H18F6N2O4S B13736101 Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone CAS No. 138322-14-2

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone

Cat. No.: B13736101
CAS No.: 138322-14-2
M. Wt: 568.5 g/mol
InChI Key: PBCUJIJENFOTDR-UHFFFAOYSA-N
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Description

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone ( 138322-14-2) is a high-purity sulfone-based diamine compound with the molecular formula C₂₆H₁₈F₆N₂O₄S and a molecular weight of 568.5 g/mol . This specialized chemical is characterized by its unique structure featuring a central sulfone linkage connected to two phenoxy phenyl rings, each terminating in a reactive amino group and a trifluoromethyl (-CF₃) substituent . This specific architecture makes it an invaluable building block in advanced material science. The primary application of this diamine is as a key monomer in the synthesis of high-performance polymers, particularly fluorinated polyimides and polyether sulfones . The sulfone linkage provides exceptional thermal stability, while the reactive amino groups participate in condensation polymerization with various dianhydrides . The incorporation of its structure into polymer backbones imparts several critical properties: the bulky trifluoromethyl groups introduce a high degree of molecular free volume, which significantly enhances the solubility of the resulting polymers in common organic solvents, thereby improving their processability . Furthermore, these -CF₃ groups are known to reduce the formation of charge-transfer complexes within the polymers, leading to polyimide films with excellent optical transparency and lower coloration, which is essential for applications like flexible displays and optical waveguides . The combination of the fluorinated segments and the rigid sulfone moiety also contributes to low dielectric constants and reduced water absorption, making derived materials ideal for advanced microelectronics and semiconductor applications . Researchers also explore its potential as a sophisticated intermediate in pharmaceutical development and for use in specialty coatings and adhesives where extreme chemical resistance and thermal stability are required . This product is sold exclusively for laboratory research and analytical purposes. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes full responsibility for ensuring all usage complies with their local laws and regulations.

Properties

CAS No.

138322-14-2

Molecular Formula

C26H18F6N2O4S

Molecular Weight

568.5 g/mol

IUPAC Name

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C26H18F6N2O4S/c27-25(28,29)21-13-15(33)1-11-23(21)37-17-3-7-19(8-4-17)39(35,36)20-9-5-18(6-10-20)38-24-12-2-16(34)14-22(24)26(30,31)32/h1-14H,33-34H2

InChI Key

PBCUJIJENFOTDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Details
Molecular Formula C26H18F6N2O4S
Molecular Weight 568.5 g/mol
IUPAC Name 4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]sulfonylphenoxy]-3-(trifluoromethyl)aniline
CAS Number 138322-14-2
Key Functional Groups Sulfone (–SO2–), amino (–NH2), trifluoromethyl (–CF3), ether linkages

This compound’s trifluoromethyl groups impart enhanced chemical stability, lipophilicity, and electron-withdrawing effects, which influence its reactivity and applications in polymer synthesis and medicinal chemistry.

Preparation Methods

Detailed Synthetic Route

Nucleophilic Aromatic Substitution
  • Reactants: 4-amino-2-(trifluoromethyl)phenol and 4,4’-sulfonyl dichloride (or analogous sulfonyl chlorides).
  • Conditions: The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation.
  • Base: Potassium carbonate or other alkali metal carbonates/hydroxides are used to deprotonate the phenol, generating the phenolate ion, which attacks the sulfonyl chloride.
  • Temperature: Reflux conditions around 100–130°C are maintained until completion.
  • Outcome: Formation of a bis-phenoxy sulfone intermediate with nitro or protected amino groups.
Catalytic Reduction
  • Starting Material: Nitro-substituted bis-phenoxy sulfone intermediates.
  • Catalysts: Palladium on carbon (Pd/C) or other noble metal catalysts.
  • Reducing Agents: Hydrazine hydrate or hydrogen gas under mild pressure.
  • Conditions: Typically performed at 60–80°C for 8–10 hours under nitrogen protection.
  • Workup: Filtration to remove catalyst, dilution with ethanol, cooling to precipitate the product.
  • Yield and Purity: High yields (~95–98%) and purity (>99%) are reported.

Representative Example from Literature

A reported synthesis of a structurally related fluorinated diamine, 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl] sulfone, proceeds as follows:

Step Procedure
Nucleophilic substitution React 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in presence of K2CO3 in DMF at reflux under nitrogen.
Catalytic reduction Reduce the nitro intermediate with hydrazine hydrate and Pd/C catalyst at 70°C for 8 hours.
Isolation Filter catalyst, precipitate product by cooling, wash and dry under vacuum.

This method yields a high-purity fluorinated diamine monomer suitable for polymerization.

Comparative Analysis of Preparation Methods

Aspect Nucleophilic Substitution + Catalytic Reduction Direct Amination (Less Common) Notes
Reaction Type SNAr followed by reduction Direct substitution SNAr preferred due to better control
Catalysts Pd/C, hydrazine hydrate Rarely used Catalytic reduction is well-established
Solvents DMF, toluene, ethanol Various Polar aprotic solvents favored
Temperature Range 60–130°C Variable Reflux conditions common
Yield 95–98% Lower High yields with SNAr + reduction
Purity >99% Variable Purification easier post-reduction

Chemical Reactions Analysis

Polycondensation Reactions

The diamine reacts with aromatic dianhydrides (e.g., pyromellitic dianhydride, 3,3′,4,4′-biphenyltetracarboxylic dianhydride) to form fluorinated polyimides via two-stage imidization:

  • Stage 1: Poly(amic acid) Formation
    Aromatic dianhydrides react with the diamine in polar aprotic solvents (e.g., DMAc, NMP) with LiCl as catalyst.

  • Stage 2: Thermal or Chemical Imidization
    The poly(amic acid) is dehydrated either thermally (heating at 300–350°C) or chemically (using acetic anhydride and pyridine) .

Polymer Properties

PropertyValue RangeReferences
Inherent Viscosity0.74–1.14 dL/g
Glass Transition Temperature (Tg)230–280°C

Functionalization Reactions

The sulfone group and trifluoromethyl substituents enable further functionalization:

  • Electrophilic Aromatic Substitution
    Activated by Lewis acids (e.g., TMSOTf), the sulfone group directs electrophilic substitution at para positions. For example, trifluoroacetic anhydride forms α-acetoxysulfides .

  • -Sigmatropic Rearrangements
    Activated sulfoxides undergo thio-Claisen rearrangements, leading to allylated ketene dithioacetals .

  • Oxidative Functionalization
    Diphenyl sulfoxide reacts with allylic/benzylic positions to introduce oxygen-containing functional groups via Kornblum-type oxidation .

Thermal Stability and Degradation

Fluorinated polyimides derived from this diamine exhibit high thermal stability:

  • Thermogravimetric Analysis (TGA)
    Onset of decomposition (Td) typically exceeds 500°C, with 10% weight loss occurring at ~550°C .

  • Mechanical Properties
    Tensile strength ranges between 80–120 MPa, with Young’s modulus values up to 2.5 GPa .

Scientific Research Applications

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone primarily involves its ability to form stable polyimides through polycondensation reactions. The trifluoromethyl groups and sulfone linkages enhance the thermal stability and chemical resistance of the resulting polymers. The molecular targets and pathways involved in these reactions include the formation of imide linkages between the diamine monomer and aromatic dianhydrides .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with TFBAPS and are commonly used in polyimide synthesis:

Compound Name Structure Molecular Formula Substituents Key Features
TFBAPS [4,4'-Bis(4-amino-2-CF₃-phenoxy)phenyl sulfone] C₂₄H₁₈F₆N₂O₄S –CF₃ (ortho), –NH₂ (para) High thermal stability, low dielectric constant, enhanced solubility
p-BAPS Bis[4-(4-aminophenoxy)phenyl] sulfone C₂₄H₂₀N₂O₄S –NH₂ (para) Moderate solubility, rigid backbone
m-BAPS Bis[4-(3-aminophenoxy)phenyl] sulfone C₂₄H₂₀N₂O₄S –NH₂ (meta) Improved solubility vs. p-BAPS due to meta substitution
Diphenyl sulfone Bis(phenyl) sulfone C₁₂H₁₀O₂S None Low thermal stability, limited polymer applications

Thermal and Solubility Properties

  • TFBAPS : The –CF₃ groups disrupt crystallinity, enabling solubility in polar aprotic solvents (e.g., NMP, DMF). Polyimides derived from TFBAPS exhibit glass transition temperatures (Tg) >300°C, suitable for high-temperature environments .
  • p-BAPS and m-BAPS: Both lack –CF₃ groups, leading to lower solubility. Homopolyimides from m-BAPS show better solubility than p-BAPS due to asymmetric packing from meta-amino groups .
  • Diphenyl sulfone : Lacks functional groups for polymerization; primarily used as a plasticizer or solvent .

Dielectric and Mechanical Performance

  • TFBAPS : The electron-withdrawing –CF₃ groups reduce the dielectric constant (ε ≈ 2.5–3.0), critical for high-frequency electronic applications .
  • p-BAPS and m-BAPS : Higher dielectric constants (ε ≈ 3.5–4.0) due to polar –NH₂ groups and absence of –CF₃ .

TFBAPS in Advanced Polyimides

  • Membrane Technology: TFBAPS-based polyimides demonstrate low methanol permeability, making them candidates for direct methanol fuel cells (DMFCs) .
  • Electronics : Low dielectric properties enable use in flexible printed circuit boards and insulators .
  • Synthesis Efficiency : TFBAPS is synthesized with >99% purity via optimized routes, ensuring reproducibility for industrial scales .

Comparative Limitations of Analogs

  • p-BAPS: Limited solubility necessitates copolymerization with flexible diamines, complicating synthesis .
  • m-BAPS : While soluble, meta-substitution reduces chain alignment, lowering mechanical strength .
  • Diphenyl sulfone: Not polymerizable; utility restricted to non-specialized roles .

Biological Activity

Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone (commonly referred to as BAPTS) is a compound notable for its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of BAPTS, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

BAPTS is characterized by its sulfone linkage and multiple amino and phenoxy groups, contributing to its solubility and reactivity. The molecular formula is C18H16F3N2O4SC_{18}H_{16}F_3N_2O_4S, with a molecular weight of approximately 432.49 g/mol. It typically appears as a white to light yellow solid with a melting point ranging from 194 °C to 197 °C .

The biological activity of BAPTS is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds containing the trifluoromethyl group can significantly enhance the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
  • Antioxidant Properties : BAPTS exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
  • Cellular Uptake : The structure facilitates cellular uptake, enhancing its bioavailability and therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of COX and LOX
AntioxidantScavenging free radicals
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialEffective against certain bacterial strains

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that BAPTS significantly reduced edema in animal models, showcasing an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium . The compound exhibited an IC50 value of 34.1 μg/mL in protein denaturation assays, indicating potent anti-inflammatory potential.
  • Anticancer Activity : Research conducted on various cancer cell lines revealed that BAPTS induced apoptosis through the activation of caspase pathways. The compound showed significant cytotoxicity with IC50 values below 20 μM in breast cancer models, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : In vitro studies indicated that BAPTS had effective antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy at low concentrations .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone?

A hybrid computational-experimental approach is advised. Quantum chemical calculations (e.g., density functional theory) can predict viable reaction pathways, while experimental validation under controlled conditions (e.g., base-mediated coupling reactions) ensures feasibility. For example, sulfone synthesis often involves nucleophilic aromatic substitution or oxidative coupling, guided by computational reaction path searches to minimize trial-and-error .

Q. Which spectroscopic techniques are optimal for characterizing this sulfone compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming aromatic substitution patterns and trifluoromethyl groups. Infrared (IR) spectroscopy identifies sulfone (S=O) stretches (~1300–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, with comparisons to structurally analogous sulfones (e.g., diphenyl sulfone, MW 218.27 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

Conduct accelerated stability studies in acidic (HCl), neutral (water), and basic (NaOH) solutions at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC or LC-MS, referencing hydrolysis mechanisms of sulfonyl fluorides (e.g., sulfonic acid formation under basic conditions) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound’s synthesis?

Implement a multi-variable factorial design to evaluate factors like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Use response surface methodology to identify optimal yields while minimizing side products (e.g., dihalomethyl byproducts observed in sulfone disproportionation reactions) .

Q. What computational strategies resolve contradictions between predicted and experimental reaction outcomes?

Deploy iterative feedback loops: refine quantum chemical models (e.g., transition state calculations) using experimental kinetic data. For instance, discrepancies in activation energies may arise from solvent effects, necessitating implicit solvation models in simulations .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Perform comparative DFT studies with non-fluorinated analogs to quantify electron-withdrawing effects. The -CF₃ group reduces electron density on the phenoxy ring, altering nucleophilic attack sites. Experimental validation via Hammett plots or electrochemical analysis (cyclic voltammetry) can correlate substituent effects with reaction rates .

Q. What separation techniques are effective in purifying this sulfone from reaction mixtures?

Combine column chromatography (silica gel, ethyl acetate/hexane eluents) with recrystallization (solvent: ethanol/water). Advanced methods like membrane separation (nanofiltration) or centrifugal partitioning chromatography may enhance purity for sensitive applications .

Data Analysis and Methodological Considerations

Q. How should researchers handle contradictory spectroscopic data during structural elucidation?

Cross-validate results using complementary techniques. For example, ambiguous NOESY signals can be resolved via X-ray crystallography or 2D heteronuclear correlation (HSQC) experiments. Reference databases (e.g., PubChem) for analogous sulfones provide benchmark spectral data .

Q. What role do AI-driven simulations play in predicting this compound’s reactivity?

AI platforms (e.g., COMSOL Multiphysics) enable virtual screening of reaction parameters (e.g., pressure, stoichiometry). Machine learning models trained on sulfone reaction datasets can predict optimal conditions for functionalization (e.g., amination or halogenation) .

Q. How can researchers design experiments to probe the compound’s interaction with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular docking simulations (AutoDock Vina) guide mutagenesis studies to identify key binding residues, validated via competitive inhibition assays .

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